(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
CAS No.: 1082053-91-5
Cat. No.: VC7617889
Molecular Formula: C14H19NO2
Molecular Weight: 233.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082053-91-5 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.311 |
| IUPAC Name | methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 |
| Standard InChI Key | DYXZLKUYFDDIAN-DGCLKSJQSA-N |
| SMILES | CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Its stereochemical configuration is critical to its biological activity, as the (R,R) diastereomer ensures optimal spatial orientation for interactions with molecular targets.
Key Structural Features:
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Pyrrolidine Core: A five-membered saturated ring providing conformational rigidity.
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Methyl Ester Group: Enhances solubility and serves as a handle for further chemical modifications.
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(R)-1-Phenylethyl Substituent: Introduces steric bulk and chiral recognition sites for enantioselective interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Stereochemistry | (R,R) configuration |
Synthesis and Production Methods
Enantioselective Synthetic Routes
The synthesis of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves Michael addition reactions using carboxylate-substituted enones and nitroalkanes to establish stereochemical control . For example:
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Michael Addition: (R)-α-Methylbenzylamine reacts with dimethyl itaconate to form a diastereomeric mixture.
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Cyclization: The intermediate undergoes lactamization to yield pyrrolidine derivatives.
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Esterification: Methanol and acid catalysis convert carboxylic acid intermediates to methyl esters.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield and purity. Advanced purification techniques like chromatography ensure enantiomeric excess (>99%) .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: The ester group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .
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Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further derivatization .
Substitution Reactions
Nucleophilic substitution at the pyrrolidine nitrogen introduces diverse alkyl/aryl groups, enhancing structural diversity for drug discovery .
Research Applications in Medicinal Chemistry
HIV-1 Protease Inhibition
Structurally analogous pyrrolidine derivatives, such as compound 4b (Ki = 0.025 nM, IC₅₀ = 69 nM), demonstrate potent HIV-1 protease inhibition . X-ray crystallography (1.33 Å resolution) reveals critical interactions:
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Hydrogen Bonding: Between the pyrrolidine nitrogen and Asp29/Asp30 residues.
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Van der Waals Contacts: The phenylethyl group occupies the hydrophobic S2–S3 pocket.
Table 2: Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Enzyme Ki (nM) | Antiviral IC₅₀ (nM) |
|---|---|---|
| 4b | 0.025 | 69 |
| 3b | 0.18 | 220 |
Role in Asymmetric Catalysis
The compound serves as a chiral ligand in enantioselective synthesis, facilitating reactions such as:
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Michael Additions: Achieving >90% enantiomeric excess in β-nitro alcohol synthesis .
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Aldol Reactions: Directing stereoselectivity in ketone-aldehyde condensations.
Future Directions and Challenges
Optimization for Clinical Use
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Metabolic Stability: Ester hydrolysis in vivo may limit bioavailability; prodrug strategies are under investigation.
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Resistance Mitigation: Modular synthesis allows rapid incorporation of substituents to counter drug-resistant protease variants .
Expanding Therapeutic Targets
Ongoing research explores applications in:
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Alzheimer’s Disease: Inhibition of β-secretase (BACE-1) for amyloid-β reduction.
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Oncology: Targeting protein-protein interactions in Ras signaling pathways.
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